Agmatidine
Description
Structure
2D Structure
3D Structure
Propriétés
Numéro CAS |
1221169-70-5 |
|---|---|
Formule moléculaire |
C14H25N7O4 |
Poids moléculaire |
355.39 g/mol |
Nom IUPAC |
2-[4-[[4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-ylidene]amino]butyl]guanidine |
InChI |
InChI=1S/C14H25N7O4/c15-9-3-6-21(12-11(24)10(23)8(7-22)25-12)14(20-9)19-5-2-1-4-18-13(16)17/h3,6,8,10-12,22-24H,1-2,4-5,7H2,(H2,15,19,20)(H4,16,17,18)/t8-,10-,11-,12-/m1/s1 |
Clé InChI |
NHQSDCRALZPVAJ-HJQYOEGKSA-N |
SMILES isomérique |
C1=CN(C(=NCCCCN=C(N)N)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
SMILES canonique |
C1=CN(C(=NCCCCN=C(N)N)N=C1N)C2C(C(C(O2)CO)O)O |
Origine du produit |
United States |
Agmatidine: Discovery, Structural Elucidation, and Phylogenetics
Identification of Agmatidine as 2-Agmatinylcytidine (agm²C) in Archaeal tRNA^Ile
The identification of this compound addressed a long-standing question regarding how archaea accurately decode the AUA codon, which typically specifies isoleucine, while discriminating against the AUG codon, which specifies methionine. In bacteria, this is achieved by the modification of the wobble position (position 34) of tRNA^Ile with lysidine (B1675763) (L) tandfonline.com. Eukaryotes utilize inosine (B1671953) or pseudouridine (B1679824) for decoding the AUA codon tandfonline.com. The mechanism in archaea remained unclear until the early 2010s when two independent research groups simultaneously reported the presence of a novel modified cytidine (B196190) at position 34 of archaeal tRNA^Ile wikipedia.orgresearchgate.net.
Through a combination of techniques including liquid chromatography-mass spectrometry (LC-MS) and LC-MS/MS analysis of purified archaeal tRNA^Ile, researchers determined that this modification involved the replacement of the C2-oxo group of cytidine with agmatine (B1664431) (decarboxy-arginine) through a secondary amine linkage researchgate.netnih.govmit.edu. This modified nucleoside was subsequently named this compound, with the abbreviation C⁺ or agm²C researchgate.netnih.gov. The identification of this compound in Haloarcula marismortui, Methanococcus maripaludis, and Sulfolobus solfataricus indicated its presence in both Euryarchaea and Crenarchaea researchgate.netpnas.org.
The formation of this compound is catalyzed by the enzyme tRNA^Ile-agm²C synthetase (TiaS), which utilizes agmatine and ATP as substrates ebi.ac.ukresearchgate.netnih.gov. This enzymatic activity is essential for the viability of many archaea wikipedia.orgtandfonline.com.
Distinctive Structural Features of this compound Compared to Other Modified Cytidines (e.g., Lysidine)
This compound (2-agmatinylcytidine) is structurally characterized by the attachment of an agmatine moiety to the C2 position of the cytosine base of cytidine ebi.ac.uktandfonline.com. This is in contrast to unmodified cytidine, which has a C2-oxo group. The chemical formula of this compound is C₁₄H₂₅N₇O₄, with an average mass of 355.39280 and a monoisotopic mass of 355.19680 ebi.ac.uk.
A key comparison is made with lysidine (2-lysylcytidine), the modified nucleoside found in bacterial tRNA^Ile that serves a similar function in AUA codon decoding tandfonline.comtandfonline.com. Both this compound and lysidine are modified cytidines where the C2-oxo group is replaced by a basic amino acid derivative pnas.orgtandfonline.com. In lysidine, the modification involves lysine (B10760008), whereas in this compound, it involves agmatine pnas.orgtandfonline.com. This structural similarity is notable, especially considering that bacteria and archaea evolved these distinct modifications to achieve the same outcome of specific AUA decoding pnas.org.
Despite the chemical similarity, the enzymatic mechanisms for their synthesis differ. Lysidine synthesis by bacterial tRNA^Ile-lysidine synthetase (TilS) involves adenylation of the C2 carbon of cytidine, while this compound synthesis by archaeal TiaS involves phosphorylation of the C2 position wikipedia.orgebi.ac.uk. This suggests convergent evolution of these decoding systems in bacteria and archaea ebi.ac.ukresearchgate.netbanrepcultural.org.
The structural modification in this compound allows it to base pair specifically with adenosine (B11128) (A) in the wobble position of the mRNA codon, but not with guanosine (B1672433) (G) wikipedia.orgpnas.org. This specific pairing is crucial for the correct translation of the AUA codon as isoleucine and preventing misreading as methionine (AUG) tandfonline.comwikipedia.org. Structural studies have shown that the A3•agm²C34 wobble pair adopts a non-standard geometry with a single hydrogen bond between A3 and agm²C34, and the this compound modification appears to sterically hinder canonical Watson-Crick pairing with guanosine nih.gov.
Distribution and Evolutionary Conservation of this compound Across Archaeal Lineages
This compound has been identified in the AUA-decoding tRNA^Ile of various archaeal species, including representatives from both major phyla, Euryarchaeota and Crenarchaeota researchgate.netpnas.org. Its presence in species like Haloarcula marismortui (Euryarchaeota) and Sulfolobus solfataricus (Crenarchaeota) suggests that this modification is widespread across diverse archaeal lineages researchgate.netpnas.org.
The gene encoding the this compound synthesizing enzyme, tiaS (tRNA^Ile2 2-agmatinylcytidine synthetase), is present in many archaeal genomes wikipedia.org. The essential nature of this compound for correct AUA decoding and isoleucine aminoacylation of tRNA^Ile underscores its functional importance and likely contributes to its evolutionary conservation in archaea wikipedia.orgebi.ac.uk.
Phylogenetic studies of tRNA composition in archaea have revealed that while archaeal genomes generally have a compact set of tRNA types, the mechanism for decoding the AUA codon through this compound modification is a characteristic feature in most archaea frontiersin.orgoup.com. The distribution of tiaS homologs across archaeal clades further supports the widespread presence and evolutionary maintenance of this modification system wikipedia.orgfrontiersin.org. The emergence of this specific tRNA modification mechanism for AUA decoding is thought to have occurred after the stage of the last universal common ancestor (LUCA), during the formation of the distinct cellular domains nih.gov.
While this compound is broadly distributed in archaea, some exceptions or alternative AUA decoding mechanisms might exist in specific archaeal lineages, although this compound is considered the primary mechanism in most cases frontiersin.orgoup.com. The study of tRNA modifications in archaea, including this compound, continues to provide valuable insights into the evolution and diversity of translational mechanisms in this domain oup.comnih.gov.
Biosynthesis of Agmatidine: Enzymology and Mechanism
Enzymatic Pathway for 2-Agmatinylcytidine Formation
The formation of 2-agmatinylcytidine (agmC) is catalyzed by the enzyme tRNA-agmC synthetase, commonly referred to as TiaS. tandfonline.comtandfonline.comresearchgate.netoup.comnih.govguidetopharmacology.orgsigmaaldrich.comdrugbank.comiarc.frgenome.jp This enzyme is essential for the viability of archaeal organisms that utilize this modification for AUA codon decoding. tandfonline.comtandfonline.comnih.gov
Functional Characterization of tRNA^Ile-agm^2C Synthetase (TiaS)
TiaS is an ATP-dependent enzyme that catalyzes the formation of agmC at the wobble position (C34) of tRNA. tandfonline.comtandfonline.comresearchgate.netnih.govguidetopharmacology.orgsigmaaldrich.comdrugbank.comiarc.frgenome.jpebi.ac.uk It functions as an agmatine (B1664431) transferase, attaching agmatine to the C2-oxo group of cytidine (B196190). wikipedia.orgebi.ac.uk Unlike the bacterial enzyme TilS, which performs a similar function but belongs to a different protein family, TiaS utilizes a distinct catalytic mechanism. tandfonline.comtandfonline.comtandfonline.com The gene encoding TiaS is essential in archaea. tandfonline.comtandfonline.comnih.gov
Substrate Requirements for TiaS-Catalyzed Agmatidine Synthesis (Agmatine, ATP)
The synthesis of this compound by TiaS requires the presence of two primary substrates: agmatine and ATP. tandfonline.comresearchgate.netnih.govguidetopharmacology.orgsigmaaldrich.comiarc.fr Agmatine, a decarboxylation product of arginine, provides the agmatinyl group that is conjugated to cytidine. wikipedia.orgwikipedia.org ATP serves as the energy source for the reaction, undergoing hydrolysis to provide the necessary chemical potential. tandfonline.comwikipedia.orgtandfonline.com
Mechanistic Insights into TiaS Catalysis: Phosphorylation of Cytidine
The catalytic mechanism of TiaS involves the activation of the C2 carbon of the wobble cytidine (C34) through phosphorylation. tandfonline.comwikipedia.orgtandfonline.comguidetopharmacology.orgsigmaaldrich.comiarc.frtandfonline.com This is a key distinction from the bacterial enzyme TilS, which activates the C2 carbon via adenylation. tandfonline.comtandfonline.comtandfonline.com The this compound formation catalyzed by TiaS occurs through a multi-step mechanism. Initially, TiaS hydrolyzes the α–β phosphodiester bond of ATP, yielding AMP and pyrophosphate (PPi). wikipedia.org Subsequently, the C2 carbonyl oxygen of C34 attacks the γ-phosphorus atom of ATP, forming a phosphorylated C34 intermediate and releasing β-phosphate (β-Pi). wikipedia.org Finally, the primary amino group of agmatine attacks the C2 carbon of the phosphorylated C34 intermediate, leading to the release of γ-phosphate (γ-Pi) and the formation of agmC. wikipedia.org Biochemical experiments have shown that TiaS first hydrolyzes ATP into AMP and PPi and then uses the γ-phosphate to phosphorylate C34. tandfonline.comtandfonline.com TiaS also undergoes autophosphorylation at Thr18 using the γ-phosphate of ATP, a process important for agmC formation, although its precise role is still being investigated. wikipedia.orggenesilico.pl
Structural Biology of the TiaS Enzyme
Structural studies, including crystallography, have provided valuable insights into the architecture of TiaS and its interactions with substrates and tRNA. tandfonline.comsigmaaldrich.comnih.govpdbj.org
Crystal Structures of TiaS and its Complexes with tRNA^Ile2, Agmatine, and ATP
Crystal structures of TiaS from Archaeoglobus fulgidus have been determined, including structures of the enzyme in complex with tRNA and ATP, or with AMPCPP (a non-hydrolyzable ATP analog) and agmatine. tandfonline.comsigmaaldrich.comnih.gov These structures reveal that TiaS consists of four domains: the TCKD domain at the N-terminus, followed by the FLD domain, an OB fold domain, and a zinc ribbon domain (ZRD) at the C-terminus. ebi.ac.uk The TCKD domain is responsible for ATP binding. ebi.ac.uk In the TiaS-tRNA-ATP complex, C34 is positioned within a pocket distant from the ATP-binding site. nih.gov However, in the presence of agmatine, C34 is located near the γ-phosphate of AMPCPP in the kinase module, indicating that agmatine plays a crucial role in positioning C34 within the active site. nih.gov Crystal structures of apo TiaS and a complex of TiaS-agmatine-AMPPCP-Mg have also been reported, showing conformational changes in the zinc ribbon domain upon tRNA binding. pdbj.org
Molecular Basis for TiaS Recognition and Discrimination of tRNA Substrates
TiaS exhibits specificity for tRNA, discriminating it from other tRNAs such as tRNA. tandfonline.comtandfonline.comsigmaaldrich.comtandfonline.com This discrimination is achieved through the recognition of specific features within the tRNA molecule. tandfonline.comtandfonline.comsigmaaldrich.comtandfonline.com Structural studies have shown that TiaS interacts extensively with the entire tRNA molecule, a mode of binding that differs from some other tRNA modifying enzymes that only recognize the anticodon arm. tandfonline.com TiaS recognizes the tRNA acceptor stem to distinguish tRNA from tRNA. tandfonline.comtandfonline.comtandfonline.com Despite differences in the specific identity elements within the tRNA acceptor stem, TiaS employs a strategy similar to that of bacterial TilS for substrate tRNA selection. tandfonline.comtandfonline.com The zinc ribbon domain of TiaS is suggested to undergo large-scale motions to facilitate substrate binding. pdbj.org
Role of the Kinase Module and Autophosphorylation in TiaS Activity
TiaS possesses a distinct catalytic domain referred to as the Thr18-Cyt34 kinase domain (TCKD). ebi.ac.uk This kinase module is crucial for activating the cytidine at position 34 by phosphorylation, a key step in the this compound biosynthesis pathway. ebi.ac.ukgenesilico.plrcsb.org Biochemical analyses, particularly of Archaeoglobus fulgidus TiaS and its mutants, have provided insights into the function of this domain. ebi.ac.uk These studies indicate that the TCKD is responsible for the initial ATP hydrolysis and the subsequent phosphorylation of the C2 position of C34 using the γ-phosphate. ebi.ac.uk Structural studies, including those with agmatine-containing crystals, have shown that agmatine plays an essential role in positioning C34 correctly within the active site of the kinase module, highlighting the structural dynamics involved in agm2C formation. ebi.ac.uk
Beyond its role in phosphorylating the tRNA, TiaS also undergoes autophosphorylation. wikipedia.org Specifically, TiaS autophosphorylates its own Thr18 residue using the γ-phosphate of ATP, a process that also releases AMP and β-Pi. wikipedia.org While the exact role of this autophosphorylation in agm2C formation is not fully elucidated, it is known to be important for the process. wikipedia.org Autophosphorylation is a common regulatory mechanism in many protein kinases, often affecting their activity, substrate binding affinity, or dimerization state. nih.govresearchgate.net
Genetic Determinants and Regulation of this compound Biosynthetic Enzymes
The gene encoding TiaS (tiaS) is found in the genomes of many archaeal species. wikipedia.org The presence of tiaS is strongly correlated with the use of this compound for AUA codon decoding in these organisms. wikipedia.orgnih.gov The genetic organization and regulation of the this compound biosynthetic pathway, primarily centered around the tiaS gene, are crucial for ensuring the proper modification of tRNAIle and thus accurate protein synthesis.
While detailed studies specifically on the genetic regulation of the this compound biosynthetic gene cluster are less extensive compared to some other secondary metabolite pathways, general principles of gene regulation in archaea and for tRNA modification enzymes can be considered. Biosynthetic gene clusters often contain regulatory elements and sometimes pathway-specific transcription factors that control the expression of the genes within the cluster in response to environmental stimuli or cellular needs. nih.govbiorxiv.orgmdpi.combiorxiv.org The expression of tiaS is likely regulated to meet the demand for this compound-modified tRNAIle, which is essential for growth and viability in many archaea, such as Thermococcus kodakaraensis, where agmatine itself is an essential metabolite for polyamine biosynthesis, a pathway linked to this compound production. wikipedia.orgnih.govasm.org
Further research into the specific promoters, transcription factors, and potential regulatory RNAs involved in controlling tiaS expression would provide a more complete understanding of how this compound biosynthesis is genetically determined and regulated in archaea. Comparative genomic analyses across different archaeal clades that utilize this compound could also reveal conserved regulatory elements or genetic architectures associated with this pathway. mit.edunih.gov
Here is a table summarizing some key data related to this compound and TiaS:
| Entity | Role in this compound Biosynthesis | Associated Gene | PubChem CID (if applicable) | Notes |
| This compound | Final modified nucleoside | N/A | 44593871 nih.gov | Modified cytidine at tRNAIle wobble position. wikipedia.org |
| TiaS | Enzyme catalyzing biosynthesis | tiaS | N/A (Protein) | tRNAIle 2-agmatinylcytidine synthetase. wikipedia.orggenome.jp |
| Agmatine | Precursor molecule | N/A | 199 wikipedia.org | Derived from arginine decarboxylation. wikipedia.orgnih.govwikipedia.org |
| Cytidine | Substrate nucleoside | N/A | 6175 ctdbase.org | Modified at the C2 position. wikipedia.org |
| ATP | Energy source and phosphate (B84403) donor | N/A | N/A | Hydrolyzed by TiaS; γ-phosphate used for C34 phosphorylation. wikipedia.org |
Molecular Mechanism of Agmatidine in Ribosomal Translation
Agmatidine's Contribution to AUA Codon Decoding Specificity
The genetic code includes a set of codons that specify isoleucine (AUU, AUC, AUA) and one that specifies methionine (AUG). wikipedia.orgnih.gov Decoding the AUA codon presents a challenge because its sequence is very similar to the AUG methionine codon. In archaea, this compound at the wobble position of tRNAIle is essential for correctly decoding the AUA codon and preventing the misincorporation of isoleucine at AUG codons. wikipedia.orgebi.ac.uk
Precision in Discriminating AUA from AUG Codons
This compound plays a key role in ensuring that the tRNAIle specifically recognizes the AUA codon and not the AUG codon. wikipedia.orgnih.govcaltech.edu The unmodified cytidine (B196190) at position 34 in a CAU anticodon would typically pair with guanosine (B1672433) (G) according to standard Watson-Crick base pairing rules, potentially leading to the misreading of the AUG codon as isoleucine. wikipedia.org The presence of the this compound modification alters the base pairing properties of C34, enabling it to pair specifically with adenosine (B11128) (A) in the AUA codon while preventing stable pairing with guanosine in the AUG codon. ebi.ac.ukpnas.org This precise discrimination is fundamental for maintaining the accuracy of protein synthesis in archaea. wikipedia.orgebi.ac.uk
Comparative Analysis of this compound and Lysidine (B1675763) in Codon Recognition
The challenge of discriminating between AUA and AUG codons is addressed differently across the domains of life. In bacteria, a modified cytidine called lysidine (L or k²C) is found at the wobble position of tRNAIle. pnas.orgwikipedia.org Lysidine, like this compound, is a modified cytidine where the C2-oxo group is replaced by a side chain. wikipedia.orgpnas.org In the case of lysidine, this is a lysine (B10760008) moiety, while in this compound, it is an agmatine (B1664431) moiety (decarboxy-arginine). wikipedia.orgpnas.orgmdpi.com Both modifications achieve the same functional outcome: enabling specific decoding of the AUA codon and preventing misreading of the AUG codon. pnas.orgresearchgate.netnih.gov
Despite their similar function and derivation from cytidine, the enzymes responsible for their synthesis are distinct. Lysidine synthesis is catalyzed by tRNAIle-lysidine synthetase (TilS) in bacteria, while this compound synthesis is catalyzed by tRNAIle-agmatidine synthetase (TiaS) in archaea. researchgate.nettandfonline.com This suggests that the mechanisms for achieving AUA/AUG discrimination evolved convergently in bacteria and archaea. ebi.ac.ukresearchgate.net
The structural similarities and functional parallels between this compound and lysidine in mediating AUA codon recognition highlight a conserved evolutionary pressure to accurately translate the isoleucine and methionine codons. pnas.org
Comparative Features of this compound and Lysidine
| Feature | This compound (agm²C) | Lysidine (L or k²C) |
| Domain of Life | Archaea | Bacteria |
| Modified Moiety | Agmatine (decarboxy-arginine) | Lysine |
| Position in tRNA | Wobble position (34) of tRNAIle | Wobble position (34) of tRNAIle |
| Codon Decoding | Specifically decodes AUA | Specifically decodes AUA |
| Prevents Decoding Of | AUG | AUG |
| Biosynthetic Enzyme | TiaS | TilS |
| Derivation | Modified Cytidine | Modified Cytidine |
Note: This table is intended to be interactive and sortable in a suitable digital format.
Wobble Base Pairing Interactions of this compound at tRNA Position 34
The modification of cytidine to this compound at the wobble position (C34) of archaeal tRNAIle fundamentally alters its base pairing capabilities. wikipedia.orgebi.ac.uk Unlike the standard Watson-Crick pairing of cytosine with guanine (B1146940), this compound at position 34 is able to form a specific interaction with adenosine at the third position of the mRNA codon (AUA). ebi.ac.ukpnas.org
Conformational Adaptations of this compound in the Ribosomal Context
The presence of the agmatine moiety on cytidine induces a tautomeric conversion that changes its hydrogen bonding pattern. wikipedia.org When positioned in the ribosomal A-site and interacting with the AUA codon, this compound undergoes conformational adaptations that facilitate this non-canonical C-A pairing. Structural studies, including crystal structures of archaeal tRNAIle containing this compound in complex with the AUA codon on the ribosome, provide insights into these adaptations. nih.govcaltech.edumit.edu The agmatine side chain extends towards the 3' direction of the mRNA. u-tokyo.ac.jpresearchgate.net
Unique C-A Base Pairing Geometry Mediated by this compound
The interaction between this compound at tRNA position 34 and adenosine at the third position of the AUA codon involves a unique C-A base pairing geometry. caltech.edumit.eduu-tokyo.ac.jp Structural analyses have revealed that this pairing is mediated by a single hydrogen bond between the N1 of the codon adenosine and the imine N4 of this compound. nih.gov This single hydrogen bond suggests a potentially thermodynamically unfavorable interaction compared to canonical Watson-Crick pairs. esrf.fr However, the extended side chain of this compound plays a crucial compensatory role. The terminal amine of the agmatine moiety forms an additional hydrogen bond with the 2'-OH group of the ribose of the mRNA nucleotide immediately following the AUA codon. u-tokyo.ac.jpresearchgate.netesrf.fresrf.fr This supplementary interaction contributes significantly to stabilizing the codon-anticodon complex and ensuring efficient AUA decoding. u-tokyo.ac.jpresearchgate.net
Key Hydrogen Bonding Interactions in this compound-AUA Pairing
| Interaction | Participating Atoms | Location |
| Primary Wobble Pair Hydrogen Bond | This compound N4 and Adenosine N1 | Codon-Anticodon (Position 34-3) |
| Stabilizing Hydrogen Bond (Agmatine side chain) | This compound terminal amine and mRNA | Agmatine side chain to 2'-OH of +1 mRNA nucleotide |
Note: This table is intended to be interactive and sortable in a suitable digital format.
Structural Basis of Ribosomal Interactions and Translational Fidelity
The precise decoding of the genetic code is fundamental for cellular viability, and tRNA modifications like this compound are integral to this process. wikipedia.orgesrf.fr The structural insights gained from cryo-electron microscopy and crystallography of ribosomes bound to tRNAIle containing this compound have illuminated the molecular basis for accurate AUA decoding. nih.govcaltech.edumit.eduresearchgate.netnih.gov
The presence of this compound at the wobble position of tRNAIle ensures translational fidelity by promoting the correct reading of AUA codons and preventing the misreading of AUG codons. wikipedia.orgnih.govcaltech.edu The unique C-A pairing geometry, reinforced by the interaction between the agmatine side chain and the mRNA backbone, provides the necessary stability for accurate codon-anticodon recognition within the ribosomal A-site. u-tokyo.ac.jpresearchgate.netesrf.fresrf.fr Furthermore, the steric bulk of the this compound modification is thought to prevent stable base pairing with guanine in the AUG codon, thus actively discriminating against the near-cognate codon. esrf.fresrf.fr This multi-faceted interaction mechanism, revealed through detailed structural studies, underscores the critical role of this compound in maintaining the accuracy of protein synthesis in archaea. caltech.edumit.eduesrf.frnih.gov
Cryo-Electron Microscopy and X-ray Crystallography Studies of this compound-Modified tRNA^Ile Complexes with Ribosomes
Structural studies, including cryo-electron microscopy (cryo-EM) and X-ray crystallography, have provided significant insights into how this compound-modified tRNAIle interacts with the ribosome during translation. nih.govnih.govu-tokyo.ac.jpresearchgate.netrcsb.orgesrf.frresearchgate.netpdbj.org Crystal structures of the 70S ribosome in complex with archaeal tRNAIle containing this compound at the wobble position have been determined. nih.govrcsb.orgesrf.frpdbj.org These structures show the tRNAIle bound to the AUA codon in both the A (aminoacyl) and P (peptidyl) sites of the ribosome. nih.govesrf.fr
A key finding from these structural analyses is the nature of the base pairing between the this compound modification at position 34 of the tRNA anticodon and the adenosine at the third position of the AUA codon (A3). nih.govnih.govu-tokyo.ac.jpresearchgate.net Unlike canonical Watson-Crick base pairs, the interaction between agm2C34 and A3 is observed to have a non-standard geometry in the A-site, forming a single hydrogen bond between the exocyclic amine of agm2C34 and the N1 of A3. nih.govesrf.fr Cryo-EM structures have further revealed a unique C-A geometry in this interaction. nih.govu-tokyo.ac.jpresearchgate.net
Furthermore, the long side chain of the this compound modification extends towards the 3' direction of the mRNA. nih.govu-tokyo.ac.jpresearchgate.net The polar terminus of the this compound side chain forms hydrogen bonds with the 2'-OH group of the mRNA residue located immediately downstream (3'-adjacent) to the AUA codon. nih.govnih.govu-tokyo.ac.jpresearchgate.netnih.gov This interaction with the mRNA backbone is considered important for stabilizing the codon-anticodon interaction. nih.govnih.gov Similar interactions have been observed with the lysidine modification found in bacterial tRNAIle, suggesting this might be a conserved mechanism to compensate for the weaker interaction at the wobble position. nih.govnih.govesrf.fr
Role of this compound Side Chain in mRNA-tRNA Wobble Interactions
The this compound side chain plays a critical role in mediating specific mRNA-tRNA interactions at the wobble position and in the surrounding ribosomal environment. The interaction between the terminal amine of the this compound side chain and the downstream mRNA backbone contributes to the stability of the codon-anticodon helix within the ribosomal A-site. nih.govnih.gov This additional contact helps to anchor the tRNAIle to the ribosome when decoding the AUA codon.
Moreover, the presence of the this compound modification, particularly its exocyclic amine, introduces a steric clash with a guanine base modeled at the third position of the mRNA codon. esrf.fr This steric hindrance provides a structural basis for how this compound prevents the misreading of the AUG codon by tRNAIle, ensuring that it preferentially pairs with AUA. esrf.fr This mechanism highlights how the chemical structure and spatial orientation of the this compound side chain are crucial for enforcing decoding specificity.
Energetic and Thermodynamic Contributions of this compound to Decoding Accuracy
The accurate decoding of the genetic code is an energetically and thermodynamically controlled process. This compound contributes to the fidelity of AUA decoding by influencing the energetic landscape of cognate versus non-cognate tRNA binding to the ribosome.
Desolvation Effects in Cognate versus Non-Cognate Complexes
Structure-based computer simulations have been employed to quantitatively analyze the energetics of AUA decoding in archaea with the this compound modification. researchgate.netcolab.wsnih.gov These studies suggest that the this compound modification enhances tRNA specificity primarily by influencing desolvation effects, particularly in the context of incorrect codon recognition (non-cognate complexes). researchgate.netcolab.wsnih.gov Desolvation, the removal of water molecules from interacting surfaces, plays a significant role in the thermodynamics of molecular binding. The presence and structure of the this compound modification likely alter the hydration shell around the codon-anticodon interaction site, creating an unfavorable energetic penalty for the binding of non-cognate tRNAs, such as those that would read the AUG codon. researchgate.netcolab.wsnih.gov This differential desolvation contributes significantly to the accurate discrimination between AUA and AUG codons.
Tautomeric Forms and their Energetic Stability within the Ribosomal Environment
This compound, being a modified cytidine, has the potential to exist in different tautomeric forms. pnas.orgnih.gov Tautomerism refers to the existence of interconvertible structural isomers that differ in the position of a hydrogen atom and a double bond. The specific tautomeric form adopted by this compound within the ribosomal environment can influence its hydrogen bonding capabilities and thus its interaction with the mRNA codon.
Studies have investigated the potential tautomeric structures of this compound. pnas.orgnih.gov While this compound has the potential for several tautomeric forms, research suggests that the usual amino form of the modified tRNA is the most stable within the decoding system. researchgate.netcolab.wsnih.gov This indicates that while tautomerism is a theoretical possibility, it may not play a significant role in the decoding mechanism mediated by this compound, as the most stable form is likely the predominant one involved in the interaction with the AUA codon. researchgate.netcolab.wsnih.govpnas.orgnih.gov However, the influence of the ribosomal environment on the tautomeric equilibrium of this compound warrants further detailed structural and computational investigations. pnas.orgnih.gov
Comparative Biochemistry and Evolutionary Perspectives
Convergent Evolution of Modified Cytidines for AUA Codon Decoding
The accurate translation of the genetic code is a cornerstone of cellular life. A specific challenge in this process is distinguishing between the AUA codon, which typically codes for isoleucine (Ile), and the AUG codon, which codes for methionine (Met). nih.govnih.gov In many organisms, the ability to correctly decode AUA relies on a modification at the wobble position (the first nucleotide of the tRNA anticodon) of the tRNA responsible for recognizing this codon. researchgate.netnih.gov
In archaea, this crucial distinction is mediated by agmatidine (agm²C), a modified form of cytidine (B196190) located at the wobble position (position 34) of tRNAIle bearing a CAU anticodon. researchgate.netnih.gov This modification is indispensable for the tRNA to specifically pair with the AUA codon and avoid mispairing with the AUG codon, which is decoded by tRNAMet. researchgate.netnih.gov
Remarkably, bacteria have independently evolved a similar strategy to address the AUA decoding challenge. They employ a different modified cytidine, known as lysidine (B1675763) (L or k²C), at the wobble position of their AUA-decoding tRNAIle. nih.govnih.gov While both this compound and lysidine are derivatives of cytidine with a side chain attached to the C2 carbon of the cytosine base, they differ in the attached group: this compound has an agmatine (B1664431) moiety, whereas lysidine has a lysine (B10760008) moiety. tandfonline.comnih.gov
Despite their shared function in enabling specific AUA decoding and facilitating correct aminoacylation with isoleucine, this compound and lysidine are synthesized through distinct biochemical pathways catalyzed by evolutionarily unrelated enzymes. nih.govtandfonline.com The enzyme responsible for this compound synthesis is tRNAIle-agm²C synthetase (TiaS), which uses agmatine and ATP as substrates. researchgate.nettandfonline.com In contrast, lysidine is synthesized by tRNAIle-lysidine synthetase (TilS), utilizing lysine and ATP. tandfonline.com The structural differences between the catalytic domains of TiaS and TilS further underscore their independent evolutionary trajectories. tandfonline.com
This presents a compelling instance of convergent evolution, where archaea and bacteria, diverging from the last universal common ancestor (LUCA), independently developed analogous molecular solutions—specifically, modifications of cytidine at the wobble position of tRNAIle—to ensure the accurate decoding of the AUA codon. nih.govnih.govresearchgate.net This convergence highlights the strong selective pressure to maintain the fidelity of the genetic code, particularly in resolving ambiguities between codons specifying different amino acids. nih.govnih.gov
The following table summarizes the convergent strategies for AUA codon decoding observed in bacteria and archaea:
| Domain | Modified Nucleoside at tRNAIle Anticodon Wobble Position (Position 34) | Precursor Molecule | Synthesis Enzyme | Effect on Codon Recognition |
| Archaea | This compound (agm²C) | Agmatine | TiaS | Decodes AUA, discriminates against AUG |
| Bacteria | Lysidine (L or k²C) | Lysine | TilS | Decodes AUA, discriminates against AUG |
Evolutionary Pressures Shaping this compound Biogenesis and Function
The evolution of this compound biogenesis and its specific function are intimately linked to the selective pressures encountered by archaeal organisms, particularly those related to ensuring the accurate translation of the genetic code. The primary evolutionary driving force behind the emergence of this compound is the crucial need to distinguish the isoleucine codon AUA from the methionine codon AUG. nih.govnih.gov Without a specialized mechanism to handle the AUA codon, a tRNA with a standard CAU anticodon would likely lead to decoding errors, resulting in the incorporation of the wrong amino acid during protein synthesis. researchgate.netnih.gov
The modification of cytidine to this compound at the wobble position of tRNAIle(CAU) ensures that this tRNA exclusively pairs with the AUA codon. researchgate.netnih.gov This specificity arises because the this compound modification alters the base-pairing properties of cytidine, promoting favorable interactions with adenosine (B11128) (found in the AUA codon) while preventing stable pairing with guanosine (B1672433) (found in the AUG codon). wikipedia.orgnih.gov
Beyond its role in codon recognition, the this compound modification is also vital for the correct aminoacylation of tRNAIle with isoleucine. wikipedia.orgnih.gov In the absence of this modification, unmodified tRNAIle(CAU) can be misrecognized and charged with methionine by methionyl-tRNA synthetase (MetRS). nih.gov The presence of this compound prevents this misacylation, ensuring that the tRNA is accurately charged with isoleucine by isoleucyl-tRNA synthetase (IleRS). nih.gov This dual function in both codon recognition and aminoacylation highlights the significant selective pressure that favored the evolution and maintenance of the this compound modification to uphold translational fidelity. nih.gov
The metabolic context also plays a role in the evolutionary pressures. Agmatine, the precursor molecule for this compound synthesis, is produced through the decarboxylation of arginine. wikipedia.orgwikipedia.org Agmatine is also involved in polyamine biosynthesis in archaea and has been shown to be essential for the viability of certain archaeal species, such as Thermococcus kodakaraensis. wikipedia.orgresearchgate.net The enzyme TiaS, which catalyzes this compound synthesis, utilizes agmatine and ATP as substrates. researchgate.nettandfonline.com The widespread presence of the tiaS gene in many archaeal genomes suggests that this modification system is broadly conserved and has been maintained throughout archaeal evolution. wikipedia.org The essential nature of agmatine in some archaea may have provided a readily available metabolic resource that facilitated the evolution of the this compound biosynthesis pathway. wikipedia.orgresearchgate.net
Broader Implications for the Chemical Evolution of the Genetic Code
The study of this compound and its specific function in decoding the AUA codon offers valuable insights into the broader chemical evolution of the genetic code. The existence of distinct yet functionally equivalent solutions to the AUA/AUG discrimination problem in archaea (this compound) and bacteria (lysidine) provides compelling evidence that the genetic code, while often considered universal, has been subject to refinement and adaptation through independent evolutionary paths in different domains of life. nih.govnih.govharvard.edu
These findings support the perspective that the standard genetic code, as we observe it today, is not merely a historical accident but rather a dynamic outcome of ongoing evolutionary processes, particularly concerning modifications to tRNA and the associated decoding machinery. harvard.edutandfonline.com The evolutionary necessity to accurately translate all codons, including those that present decoding ambiguities like AUA and AUG, has driven the development of intricate molecular mechanisms. nih.govnih.gov
The convergent evolution of this compound and lysidine suggests that the chemical properties conferred by modifications at the wobble position are crucial for expanding the decoding capacity of a limited set of tRNAs and for maintaining the accuracy of translation. nih.govnih.govnih.gov These modifications effectively enhance the information content of the anticodon, enabling a single tRNA species to specifically recognize a codon that would otherwise be prone to misinterpretation. nih.govnih.gov
Furthermore, the distinct enzymatic pathways responsible for this compound and lysidine synthesis highlight the potential for diverse biochemical solutions to similar biological challenges during the course of evolution. tandfonline.com This emphasizes the significant role of enzyme evolution and the adaptation of existing metabolic intermediates (such as agmatine and lysine) in shaping the molecular machinery of translation and, consequently, influencing the evolution of the genetic code itself. nih.govwikipedia.orgresearchgate.net
Advanced Methodologies for Agmatidine Research
Biophysical and Spectroscopic Characterization of Agmatidine and its Complexes
Characterizing this compound and its complexes, particularly with tRNA and the ribosome, relies heavily on techniques that can provide detailed information about its chemical structure and physical properties.
Mass Spectrometry (LC-MS/MS) for Identification and Fragmentation Analysis
Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) have been indispensable tools in the identification and structural characterization of this compound. These techniques allow for the separation of nucleosides and oligonucleotides, followed by precise mass determination and fragmentation analysis.
Early studies utilizing accurate mass LC-MS and LC-MS/MS analysis of total nucleoside digests of tRNA demonstrated a modification to cytidine (B196190) that added 112 mass units to its molecular mass. wikipedia.orgwikipedia.orgatamanchemicals.comnih.govfishersci.ie This mass increase was consistent with the replacement of the C2-oxo group of cytidine by agmatine (B1664431) through a secondary amine linkage. wikipedia.orgwikipedia.orgatamanchemicals.comnih.govfishersci.ie The glycosidic bond in this modified cytidine was observed to be unusually labile during mass spectral analyses. wikipedia.orgwikipedia.orgatamanchemicals.comnih.govfishersci.ie
Further structural confirmation was obtained through CID-MS/MS analysis of the protonated modified base. This analysis yielded elemental compositions consistent with the loss of ammonia (B1221849) (NH₃) and a guanidino group (CH₅N₃) from the modified cytidine, fragmentation patterns characteristic of the agmatine moiety. atamanchemicals.com These findings strongly supported the proposed structure of this compound. atamanchemicals.com LC-MS/MS has also been employed to map RNase digestion products onto tRNA sequences, confirming the location of this compound in the anticodon wobble position (position 34). wikipedia.orgwikipedia.orgatamanchemicals.comnih.govresearchgate.net
The application of LC-MS-based methods, including quantitative analysis techniques like dynamic multiple reaction monitoring, allows for the identification and quantification of modified ribonucleosides such as this compound in various RNA species. citeab.comfishersci.ca
Below is a table summarizing key mass spectrometry findings related to this compound characterization:
| Method | Sample Type | Observation | Reference |
| LC-MS/MS | Total nucleoside digests of tRNA | Mass addition of 112 Da to cytidine | wikipedia.orgwikipedia.orgatamanchemicals.comnih.govfishersci.ie |
| LC-MS/MS | Total nucleoside digests of tRNA | Labile glycosidic bond | wikipedia.orgwikipedia.orgatamanchemicals.comnih.govfishersci.ie |
| CID-MS/MS | Protonated modified base | Fragmentation ions consistent with loss of NH₃ and CH₅N₃ | atamanchemicals.com |
| LC-MS/MS | RNase digestion products of tRNA | Localization of modification to anticodon wobble position (C34) | wikipedia.orgwikipedia.orgatamanchemicals.comnih.govresearchgate.net |
| Accurate mass LC-MS | Protonated modified cytidine | Elemental composition C₁₄H₂₆N₇O₄ (measured 356.2038, expected 356.2040) | atamanchemicals.com |
| Accurate mass LC-MS | Protonated modified base | Elemental composition C₉H₁₈N₇ (measured 224.1617, expected 224.1618) | atamanchemicals.com |
Structural Techniques (Cryo-EM, X-ray Crystallography) for High-Resolution Analysis
High-resolution structural techniques such as cryogenic electron microscopy (Cryo-EM) and X-ray crystallography are vital for understanding the three-dimensional arrangement of this compound within its biological context, particularly when bound to tRNA and the ribosome.
X-ray crystallography has been successfully employed to determine the crystal structure of archaeal tRNA containing this compound at the wobble position (tRNAIle₂) in complex with the AUA codon on the 70S ribosome. wikipedia.orgnih.govsketchfab.comflybase.orgnih.gov These structures, such as the one deposited with PDB entry 4V8N, provide detailed insights at resolutions allowing for the visualization of molecular interactions. flybase.org The structure with PDB entry 4V8N, determined at 3.1 Å resolution, illustrates how this compound confers codon specificity for AUA over AUG. flybase.orgnih.gov
More recently, Cryo-EM has also been utilized to study the structures of tRNAs containing modified cytidines, including this compound, recognizing the AUA codon on the ribosome. nih.govuni.lugoogle.comfishersci.fi These studies have revealed molecular details of codon recognition, showing that this compound interacts with the third adenine (B156593) of the AUA codon via a unique C-A geometry. nih.govuni.lu The long side chain of this compound extends towards the 3' direction of the mRNA, and its polar terminus forms hydrogen bonds with the 2'-OH group of the mRNA residue immediately following the AUA codon. uni.lu This additional interaction mediated by the polar terminus of this compound facilitates AUA decoding. uni.lu
These structural studies provide a molecular basis for the specific decoding of the AUA codon by tRNAIle containing this compound and highlight the importance of the modification's structure in translational fidelity.
Computational Approaches in this compound Research
Computational methods play a significant role in complementing experimental studies of this compound by providing theoretical insights into its molecular properties, interactions, and predicted behavior.
Quantum Chemical Studies (e.g., Density Functional Theory) for Molecular Properties
Quantum chemical (QM) methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules like this compound. DFT is widely used in computational chemistry and allows for the calculation of various molecular properties based on the electron density. cenmed.com
DFT calculations have been applied to study the conformational behavior and basicity of agmatine, the moiety attached to cytidine in this compound. These studies can provide insights into the preferred conformations and protonation states of the agmatine side chain, which are relevant to its interactions within the tRNA and ribosome.
QM methods have also been used to study base pairing interactions in nucleic acids. While specific detailed QM studies solely focused on the this compound-adenosine base pair were not extensively highlighted in the search results, the application of DFT and other QM methods to analyze hydrogen bonding and interaction energies in modified nucleobases is a well-established approach that can be applied to this compound to understand the theoretical basis of its preferential pairing with adenosine (B11128). Such calculations can help in understanding how the electronic structure and charge distribution of this compound influence its base-pairing specificity.
Molecular Dynamics Simulations of this compound-Nucleic Acid/Protein Interactions
Molecular dynamics (MD) simulations are computational techniques used to simulate the physical movements of atoms and molecules over time. These simulations can provide dynamic insights into the interactions between this compound-modified tRNA, mRNA, and ribosomal components.
Predictive Modeling of Base Pairing Affinity and Structural-Activity Relationships
Predictive modeling approaches, including those based on computational chemistry and machine learning, can be used to predict the base pairing affinity of this compound and to establish structure-activity relationships (SARs) related to its function in decoding the AUA codon.
Computational approaches aim to predict base pairing affinities in RNA contexts, including nucleobase-nucleobase and nucleobase-protein interactions. This compound's unique base pairing with adenosine, rather than the expected guanosine (B1672433) for an unmodified cytidine, makes it a prime candidate for predictive modeling studies aimed at understanding the factors governing this specificity. wikipedia.orgwikipedia.orgatamanchemicals.comnih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) modeling, which correlates chemical structure descriptors with biological activity, can be applied to modified nucleosides like this compound. Although the provided search results did not detail QSAR studies specifically on this compound's decoding function, QSAR has been used in conjunction with DFT descriptors to build predictive models for the biological activities of other compounds, demonstrating its potential applicability. By analyzing the structural features of this compound and comparing them to other modified or unmodified cytidines, predictive models could potentially be developed to understand how the agmatine moiety contributes to the specific recognition of the AUA codon and the discrimination against the AUG codon.
Genetic and Biochemical Tools for Dissecting this compound Pathways and Function
Understanding the biological role and synthesis of this compound necessitates the application of a range of genetic and biochemical tools. This compound (agm2C or C+) is a modified cytidine found at the wobble position (position 34) of the anticodon in certain archaeal tRNAIle molecules. This modification is crucial for the accurate decoding of the AUA codon and discrimination against the AUG codon, which codes for methionine. wikipedia.orgebi.ac.ukunl.edunih.gov
Identification and Characterization of this compound and its Biosynthetic Enzyme
Initial identification and characterization of this compound involved biochemical techniques such as liquid chromatography-mass spectrometry (LC-MS) and LC-MS/MS. unl.edunih.gov These methods were used to analyze nucleoside digests of purified tRNAIle from archaeal species like Haloarcula marismortui. unl.edunih.gov Accurate mass analysis of the modified cytidine and its base fragment revealed the addition of a specific mass corresponding to agmatine, confirming the modification. unl.edunih.govnih.gov Fragmentation patterns in MS/MS experiments further supported the structure of this compound, showing characteristic losses consistent with the presence of agmatine. nih.govresearchgate.net
The enzyme responsible for this compound formation, tRNAIle-agmatidine synthetase (TiaS), was identified through biochemical and genetic approaches. ebi.ac.uknih.gov Studies demonstrated that archaeal cells utilize agmatine to synthesize this compound on tRNAIle, and this process is catalyzed by TiaS in an ATP-dependent manner. ebi.ac.uknih.gov Biochemical experiments have elucidated the catalytic mechanism of TiaS, showing that it first hydrolyzes ATP into AMP and pyrophosphate, and then phosphorylates the C2 position of cytidine at position 34 (C34) using the γ-phosphate. ebi.ac.uktandfonline.com This phosphorylation activates C34 for the subsequent incorporation of agmatine. ebi.ac.uktandfonline.com Mutational studies targeting residues surrounding the ATP triphosphate group, such as Asp8, Asp9, Asp11, and Thr18 in Archaeoglobus fulgidus TiaS, have confirmed their critical roles in ATP hydrolysis and C34 phosphorylation. tandfonline.com
In contrast to bacterial tRNAIle-lysidine synthetase (TilS), which activates C34 by adenylation, TiaS employs a phosphorylation mechanism, suggesting convergent evolution of AUA codon decoding systems in bacteria and archaea. ebi.ac.uknih.govtandfonline.complos.org
Genetic Tools for Studying this compound Function and Pathways
Genetic tools have been instrumental in investigating the necessity of this compound and the role of TiaS. Gene knockout studies, particularly in model archaea like Sulfolobus islandicus and Thermococcus kodakarensis, have demonstrated the essentiality of agmatine for growth, linking it to this compound synthesis and polyamine biosynthesis. nih.govasm.orgresearchgate.net Deletion of the argD gene, encoding arginine decarboxylase which synthesizes agmatine, resulted in agmatine auxotrophy that could be rescued by exogenous agmatine supplementation or reintroduction of a functional argD gene. nih.gov This highlights the genetic dependence on agmatine for essential cellular processes, including this compound formation.
Targeted gene knockout systems, such as improved marker insertion and unmarked target gene deletion (MID) methods, have been developed and applied in Sulfolobus islandicus to study genes involved in agmatine metabolism and, by extension, this compound biosynthesis pathways. nih.gov
Genetic complementation tests, where a functional copy of a gene (e.g., argD) is introduced into a knockout strain, are used to confirm that the observed phenotype (e.g., auxotrophy) is directly linked to the deleted gene. nih.gov
Biochemical Tools for Mechanistic Insights
Beyond initial identification, biochemical tools provide detailed insights into the function of this compound at the molecular level. Cryogenic electron microscopy (cryo-EM) has been used to visualize the structures of tRNAIle with this compound (agm2C) bound to the ribosome while recognizing the AUA codon. u-tokyo.ac.jpnih.gov These structural studies reveal how this compound interacts with the mRNA codon, demonstrating a unique C-A geometry. u-tokyo.ac.jpnih.gov The long side chain of this compound extends towards the 3' direction of the mRNA, and its polar terminus forms hydrogen bonds with the 2'-OH group of the residue adjacent to the AUA codon, facilitating AUA decoding. u-tokyo.ac.jpnih.gov
Biochemical analyses complementing structural studies have confirmed that this interaction between the polar termini of modified cytidines (including this compound) and the 2'-OH of the fourth mRNA residue enhances AUA decoding efficiency. u-tokyo.ac.jpnih.gov
Enzyme assays are crucial biochemical tools for studying TiaS activity, determining kinetic parameters such as Km and Vmax, and investigating the effects of mutations or inhibitors on enzyme function. nih.gov While specific kinetic data for TiaS from the search results are limited, studies on agmatinase, an enzyme involved in agmatine degradation, provide examples of such biochemical characterization, including optimal pH and subcellular localization. nih.gov
The use of modified nucleotides and tRNA transcripts in in vitro biochemical reconstitution experiments allows researchers to dissect the precise steps of this compound synthesis by TiaS and the impact of the modification on tRNA charging by isoleucyl-tRNA synthetase (IleRS). Studies have shown that tRNA without the this compound modification is not aminoacylated with isoleucine, highlighting the essential role of the modification in tRNA function. wikipedia.org
Here is a summary of key genetic and biochemical tools used in this compound research:
| Tool Type | Specific Method/Application | Purpose | Relevant Findings |
| Biochemical | LC-MS and LC-MS/MS | Identification and structural characterization of this compound in tRNA digests. | Determined the mass and fragmentation pattern consistent with agmatine conjugation to cytidine. unl.edunih.govnih.gov |
| Enzyme Assays (e.g., for TiaS) | Characterization of enzyme activity, kinetics, and substrate requirements. | Elucidated the ATP-dependent phosphorylation mechanism of C34 by TiaS. ebi.ac.uktandfonline.com | |
| Cryo-EM | Visualization of tRNAIle with this compound on the ribosome during translation. | Revealed the structural basis of AUA codon recognition and interaction with mRNA. u-tokyo.ac.jpnih.gov | |
| In vitro Biochemical Reconstitution | Reconstitution of this compound synthesis and tRNA aminoacylation in a controlled environment. | Demonstrated the essentiality of this compound for tRNAIle aminoacylation with isoleucine. wikipedia.org | |
| Genetic | Gene Knockout (e.g., argD, tiaS) | Assessing the essentiality of genes involved in agmatine and this compound biosynthesis. | Showed agmatine auxotrophy in argD deletion strains, linking agmatine to essential processes. nih.govasm.orgresearchgate.net |
| Targeted Gene Knockout Systems (e.g., improved MID) | Precise deletion of specific genes to study their function in this compound pathways. | Applied in Sulfolobus islandicus to study genes in agmatine metabolism. nih.gov | |
| Genetic Complementation | Confirming that a phenotype is caused by the deletion of a specific gene. | Used to restore growth in argD knockout strains by introducing a functional gene copy. nih.gov | |
| Mutational Analysis (of TiaS) | Identifying critical amino acid residues for enzyme function. | Pinpointed residues essential for ATP hydrolysis and C34 phosphorylation in TiaS. tandfonline.com |
These tools, employed in various archaeal species, have collectively advanced the understanding of this compound's biosynthesis, its crucial role in genetic code decoding, and the specific molecular interactions that govern its function during translation.
Future Directions and Emerging Research Avenues in Agmatidine Studies
Elucidating Unresolved Aspects of Agmatidine-Mediated Translational Regulation
While it is established that this compound at the wobble position of archaeal tRNAIle is essential for decoding the AUA codon and discriminating against the AUG codon, detailed structural and mechanistic questions remain. Structural studies, potentially utilizing techniques like cryogenic electron microscopy (cryo-EM), are necessary to fully understand how this compound specifically base pairs with adenosine (B11128) on the ribosome researchgate.netpnas.org. Although this compound and lysidine (B1675763) (a similar modification in bacteria) both promote AUA decoding, the exact structural dynamics of how their side chains interact with the ribosome and mRNA during translation require further investigation researchgate.net. Additionally, this compound has the potential to exist in several tautomeric forms, and determining which form is present in the tRNA and whether this form changes during translation on the ribosome is an unresolved aspect pnas.orgresearchgate.net. Computational studies, such as structure-based computer simulations, have begun to reveal the energetics of this decoding strategy, suggesting that this compound primarily confers tRNA specificity by desolvation of the incorrect codon in the non-cognate complex, and indicate that the usual amino form is the most stable researchgate.net. However, further research is needed to fully elucidate the kinetic and thermodynamic principles governing this compound-mediated codon recognition fidelity.
Structural Dynamics of this compound-Ribosome-mRNA Interaction
Understanding the precise atomic-level interactions between the this compound modification, the mRNA codon, and the ribosomal decoding center is a critical area for future research. Cryo-EM studies have provided initial insights into how modified bases like this compound interact with the third adenine (B156593) of the codon via a unique C-A geometry researchgate.net. These studies show the side chains extending toward the 3' direction of the mRNA and forming hydrogen bonds with the 2'-OH of the adjacent residue researchgate.net. Future research should aim for higher resolution structures to capture the dynamic nature of these interactions throughout the translation cycle, including tRNA binding, translocation, and release. This could involve time-resolved structural studies or advanced simulation techniques.
Role of this compound Tautomerism in Decoding
The possibility of this compound existing in multiple tautomeric forms raises questions about their potential roles in translation. While computational studies suggest the amino form is the most stable researchgate.net, experimental validation is needed. Techniques such as nuclear magnetic resonance (NMR) or surface-enhanced Raman spectroscopy (SERS) could potentially be used to probe the tautomeric state of this compound in isolated tRNA and within the ribosomal context. Investigating if and how the ribosomal environment or codon-anticodon pairing influences tautomeric equilibrium could provide deeper insights into the decoding mechanism.
Kinetic and Thermodynamic Basis of AUA Discrimination
Quantifying the kinetic and thermodynamic parameters that govern the specific recognition of AUA over AUG by this compound-modified tRNAIle is essential for a complete understanding of its function. Future studies could employ techniques like stopped-flow fluorescence or single-molecule FRET to measure the rates of tRNA binding, proofreading, and peptide bond formation for both cognate (AUA) and near-cognate (AUG) codons. These experiments, coupled with detailed thermodynamic analyses, would provide a quantitative framework for the high fidelity conferred by this compound.
Design and Characterization of this compound Analogues for Mechanistic Probes
The design and synthesis of this compound analogues represent a promising avenue for dissecting the molecular mechanisms of this compound function and the activity of TiaS. Analogues with specific chemical modifications could serve as powerful probes to study the importance of different parts of the this compound molecule for tRNA binding, TiaS recognition, and ribosomal decoding.
Synthesis and Functional Characterization of this compound Analogues
Developing efficient synthetic routes to produce this compound analogues with variations in the agmatine (B1664431) moiety or the cytidine (B196190) core is a key step. These analogues could include modifications that alter charge, hydrogen bonding capacity, or steric bulk. Once synthesized, their ability to be incorporated into tRNA by TiaS in vitro and in vivo could be assessed. Furthermore, the functional consequences of these modifications on AUA decoding fidelity and cell viability in archaeal systems could be investigated.
Using Analogues to Probe TiaS Activity and Specificity
This compound analogues can be used to probe the substrate specificity and catalytic mechanism of TiaS. By testing how well different analogues are accepted as substrates by TiaS, researchers can gain insights into the enzyme's active site and the key features of agmatine and cytidine required for recognition and catalysis. This could involve kinetic studies with various analogues and structural studies of TiaS in complex with different analogues or reaction intermediates.
This compound Analogues as Tools for RNA Labeling
Beyond studying this compound function, analogues can be designed with tags (e.g., fluorescent dyes, click chemistry handles) for labeling and visualizing this compound-modified tRNAs in cells f1000research.com. This would allow researchers to track the localization, dynamics, and interaction partners of these specific tRNAs, providing insights into their cellular life cycle and regulatory networks. For example, agmatine analogs that are click-reactive can be used to label RNA in cells f1000research.com.
This compound Biosynthesis as a Potential Target for Antimicrobial Research
The fact that this compound biosynthesis is essential for the accurate translation of the genetic code in many archaea, and that agmatine itself may be essential for their viability, highlights the this compound biosynthesis pathway as a potential target for the development of archaea-specific antimicrobial agents wikipedia.orgresearchgate.net. Since archaea share features with both bacteria and eukaryotes, but this compound is specific to archaea, targeting its biosynthesis could offer a path to selectively inhibit archaeal growth without affecting human cells.
Inhibitors of TiaS as Potential Archaea-Specific Antimicrobials
TiaS, the enzyme responsible for this compound formation, is a prime target for antimicrobial development. Identifying or designing molecules that specifically inhibit TiaS activity could disrupt AUA codon decoding, impair protein synthesis, and ultimately inhibit archaeal growth. High-throughput screening of chemical libraries or rational drug design based on the structure of TiaS could be employed to find potent and selective inhibitors.
Targeting Agmatine Availability
Agmatine is a precursor for this compound synthesis wikipedia.org. Investigating the biosynthesis and transport of agmatine in archaea could reveal other potential antimicrobial targets. Inhibiting agmatine synthesis or uptake could reduce the availability of this essential precursor, thereby limiting this compound formation and impacting archaeal translation.
Integration of this compound Research with Broader RNA Biology and Synthetic Biology Initiatives
Research on this compound and its role in translational regulation is intrinsically linked to broader fields of RNA biology and synthetic biology. Integrating findings from this compound studies can provide valuable insights and tools for these areas.
This compound as a Model for Studying RNA Modification Function
This compound serves as an excellent model for studying the diverse roles of post-transcriptional RNA modifications in regulating gene expression. Insights gained from studying how this compound impacts tRNA structure, function, and interaction with the ribosome can be applied to understanding the roles of other tRNA modifications and modifications in other RNA types researchgate.netnih.govresearchgate.net. Future research can explore the interplay between this compound and other modifications present in archaeal tRNAIle.
Utilizing TiaS and this compound in Synthetic Biology
The TiaS enzyme and the this compound modification can be valuable tools in synthetic biology. For instance, the TiaS enzyme's ability to specifically modify a cytidine within a tRNA context could be harnessed to introduce chemical modifications at specific sites in designed RNA molecules f1000research.com. This could be used for developing novel RNA-based sensors, regulators, or scaffolds nih.gov. Furthermore, understanding the principles of this compound-mediated codon decoding could inform the design of synthetic translation systems with altered or expanded genetic codes frontiersin.orgmdpi.com.
Exploring the Evolutionary Context of this compound
Investigating the evolutionary history of this compound and TiaS across different archaeal lineages can provide insights into the adaptation and diversification of the genetic code and translational machinery in this domain of life wikipedia.org. Comparative genomic and phylogenetic studies can help understand the distribution and evolution of the tiaS gene and its relationship to the tRNAIle genes. This can also shed light on the convergent evolution of similar decoding strategies in bacteria (using lysidine) and archaea (using this compound) wikipedia.orgresearchgate.net.
Q & A
Q. What is the molecular mechanism by which agmatidine enables AUA codon decoding in archaeal tRNA<sup>Ile</sup>?
this compound, a 2-agmatinylcytidine modification at the wobble position (position 34) of archaeal tRNA<sup>Ile</sup>, enables specific recognition of the AUA codon by forming a selective base pair with adenosine. This specificity arises from its unique tautomeric structure, which prevents wobble pairing with guanosine. Methodologically, this mechanism has been elucidated through X-ray crystallography of ribosome-tRNA complexes and comparative analysis of modified vs. unmodified tRNA binding affinities using in vitro translation assays .
Q. How does this compound biosynthesis differ from lysidine biosynthesis in bacteria?
this compound is synthesized via tRNA<sup>Ile</sup>-agmatidine synthetase (Tias), which catalyzes the replacement of cytidine’s C2-oxo group with agmatine (a decarboxylated arginine derivative). In contrast, bacterial lysidine synthesis involves tRNA<sup>Ile</sup>-lysidine synthetase (TilS), which incorporates lysine. Comparative studies using isotopic labeling and enzyme activity assays reveal distinct evolutionary pathways, with this compound biosynthesis relying on the arginine decarboxylase (ADC) pathway in archaea, while lysidine utilizes the lysine biosynthetic pathway in bacteria .
Advanced Research Questions
Q. What computational models predict the structural impact of this compound on tRNA-mRNA duplex stability?
Molecular dynamics (MD) simulations and density functional theory (DFT) calculations are employed to model this compound’s tautomeric states and their effects on RNA duplex stability. For example, MD simulations of the Haloarcula marismortui tRNA<sup>Ile</sup>-mRNA complex show that this compound’s agmatine side chain sterically hinders guanosine pairing while stabilizing adenosine interactions through electrostatic complementarity. However, predictive accuracy depends on high-resolution structural data (e.g., from cryo-EM or NMR) to parameterize force fields .
Q. How can researchers resolve contradictions in codon recognition data for this compound-modified tRNA<sup>Ile</sup>?
Mutagenesis studies of C34 (the precursor to this compound) in H. marismortui tRNA<sup>Ile</sup> revealed unexpected binding to AUA, AUG, and AUU codons when modified. To address this, researchers combine in vitro ribosome-binding assays with mass spectrometry to verify modification completeness. Contradictions may arise from incomplete enzymatic modification or context-dependent ribosomal effects, necessitating orthogonal validation via toehold RNA structure probing or single-molecule fluorescence assays .
Q. What evolutionary biology approaches explain the convergent use of this compound (archaea) and lysidine (bacteria) for AUA decoding?
Phylogenetic analysis of tRNA-modifying enzymes (e.g., Tias in archaea vs. TilS in bacteria) and comparative genomics of codon-usage bias support convergent evolution. For instance, archaeal genomes universally lack TilS homologs but encode Tias, while bacterial genomes show the inverse. Experimental validation involves heterologous expression of archaeal Tias in bacterial systems to test functional incompatibility, highlighting evolutionary constraints in genetic code expansion .
Methodological Considerations
Q. Table 1: Key Techniques for Studying this compound
Q. Table 2: Common Data Contradictions and Resolutions
| Contradiction | Resolution Strategy |
|---|---|
| Inconsistent codon recognition in mutant tRNA | Validate modification status via HPLC-MS/MS; use orthogonal binding assays |
| Discrepancies in enzymatic activity assays | Control for cofactor availability (e.g., ATP/agmatine levels) |
Critical Analysis of Evidence
- Convergent Evolution : Evidence from archaeal and bacterial systems (e.g., H. marismortui vs. E. coli) confirms that this compound and lysidine achieve analogous functions through distinct chemical modifications, underscoring the plasticity of genetic code evolution .
- Limitations in Predictive Modeling : Computational approaches (e.g., MD simulations) are constrained by incomplete structural data for rare nucleoside modifications like this compound, necessitating iterative experimental validation .
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
